1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Chemical Reactions and Derivatives
- The compound has been studied in the context of reactions with phenyl isocyanate and phenyl isothiocyanate, leading to products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea (Yamanaka, Niitsuma, & Sakamoto, 1979).
Synthesis and Anticancer Properties
- Urea derivatives, including variants of the compound, have been synthesized and subjected to enzyme inhibition assays, revealing potential anticancer applications. One such compound demonstrated in vitro anticancer activity with a specific IC50 value (Mustafa, Perveen, & Khan, 2014).
Pharmacophoric Analysis
- Flexible urea derivatives, akin to the compound , have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential in the development of Alzheimer's disease treatments (Vidaluc et al., 1995).
Antimicrobial Properties
- Novel derivatives related to the compound have shown antimicrobial properties. These derivatives were synthesized and characterized by various spectroscopic techniques (Rani et al., 2014).
Conformational and Structural Studies
- Studies have also focused on the conformational and structural aspects of similar urea derivatives, contributing to the understanding of their chemical properties and potential applications in material sciences (Corbin et al., 2001).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please consult with a chemical expert or a relevant database for more specific information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-8-10-15(11-9-14)24-20(26)25-16-6-4-5-7-17(16)27-2/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFCJDYDVFKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea |
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